10-Methoxy-13-methyl-7-oxo-7H-benzimidazo(2,1-a)benz(de)isoquinolinium chloride
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Overview
Description
10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride is a complex organic compound with the molecular formula C20H15ClN2O2 and a molecular weight of 350.7983 . This compound is known for its unique structure, which includes a benzimidazo[2,1-a]benz[de]isoquinolinium core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazo[2,1-a]benz[de]isoquinolinium core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the chloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Quality control measures are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original molecule .
Scientific Research Applications
10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to proteins, altering enzyme activity, or affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium methyl sulphate
- 10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium bromide
Uniqueness
10-methoxy-13-methyl-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolinium chloride is unique due to its chloride ion, which can influence its solubility, reactivity, and biological activity compared to its methyl sulphate and bromide counterparts .
Properties
CAS No. |
31107-39-8 |
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Molecular Formula |
C20H15ClN2O2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
7-methoxy-3-methyl-10-aza-3-azoniapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one;chloride |
InChI |
InChI=1S/C20H15N2O2.ClH/c1-21-16-10-9-13(24-2)11-17(16)22-19(21)14-7-3-5-12-6-4-8-15(18(12)14)20(22)23;/h3-11H,1-2H3;1H/q+1;/p-1 |
InChI Key |
KHZZVJQGGQKUIZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C3=CC=CC4=C3C(=CC=C4)C(=O)N2C5=C1C=CC(=C5)OC.[Cl-] |
Origin of Product |
United States |
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